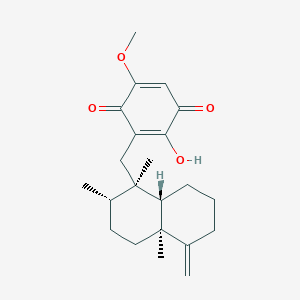

Ilimaquinone

Description

This compound has been reported in Verongula rigida, Dactylospongia elegans, and other organisms with data available.

structure given in first source; isolated from the Red Sea sponge Smenospongia; inhibits the RNase H. activity of HIV-1 reverse transcriptase

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWITJNSXCXULM-YVUMSICPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221909 | |

| Record name | Illimaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71678-03-0 | |

| Record name | Ilimaquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71678-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071678030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illimaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILIMAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0WAN3N8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin and Scientific Journey of Ilimaquinone: A Technical Guide

Ilimaquinone, a sesquiterpenoid quinone of marine origin, has garnered significant attention from the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth exploration of the origins of this compound, from its initial discovery in the marine ecosystem to its chemical synthesis and the elucidation of its mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Source

This compound was first isolated in 1979 from the marine sponge Hippospongia metachromia.[1][2] Since its initial discovery, this vibrant red metabolite has been identified in several other species of marine sponges, including Dactylospongia elegans, Smenospongia aurea, S. cerebriformis, and Verongula rigida.[1][3][4][5] Marine sponges are sessile invertebrates known for producing a vast array of secondary metabolites, many of which are believed to be biosynthesized by symbiotic microorganisms.[6][7]

The initial structural assignment of this compound was later revised in 1987 by Capon and colleagues, who corrected the stereochemistry through detailed spectroscopic analysis.[1][8] This highlights the complexity of elucidating the precise three-dimensional structure of novel natural products.

Chemical Structure and Properties

This compound (IQ) is classified as a merosesquiterpene, indicating that its structure is derived from mixed biosynthetic pathways.[1] Its chemical architecture features a sesquiterpene core, specifically a 4,9-friedodrimane skeleton with four stereocenters, linked to a 2-hydroxy-5-methoxy-1,4-benzoquinone ring.[1][9] This quinone moiety is the primary chromophore, responsible for the compound's characteristic red color, and is central to its chemical reactivity and biological activity.[1]

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₀O₄ | [1] |

| Molar Mass | 358.478 g·mol⁻¹ | [1] |

| Class | Sesquiterpenoid Quinone | [1] |

| CAS Number | 71678-03-0 | [1] |

Chemical Synthesis

The compelling biological profile of this compound has motivated numerous research groups to pursue its total synthesis. The first complete synthesis was reported in 1995.[2][8] Synthetic strategies are crucial not only for confirming the structure of the natural product but also for providing a renewable source for further biological investigation and the creation of novel analogs.

Key synthetic approaches have included:

-

Attachment of the Quinone Moiety to a Drimane Skeleton : One common strategy involves the alkylation of an enone derivative of the drimane skeleton with a suitably substituted benzyl bromide, which serves as the precursor to the quinone ring.[9][10] Subsequent oxidation, often using ceric ammonium nitrate (CAN), generates the final quinone structure.[9][10]

-

Radical Decarboxylation and Quinone Addition : An alternative methodology employs a novel radical decarboxylation of a thiohydroxamic acid derivative, which then adds to a benzoquinone.[11][12] This method provides a direct route to assemble the core structure, with final functionalization steps leveraging the electronic effects of a residual thiopyridyl group to achieve the desired regiochemistry.[11][12]

Mechanism of Biological Activity

The biological effects of this compound are largely attributed to the reactivity of its benzoquinone ring, which primarily operates through two distinct mechanisms.[1]

-

Redox Cycling : The quinone moiety can undergo a one-electron reduction, mediated by cellular reductants like NAD(P)H, to form a semiquinone radical.[1] This radical can then react with molecular oxygen to regenerate the parent quinone while producing reactive oxygen species (ROS), such as superoxide anions.[1] The resulting oxidative stress can disrupt cellular signaling and induce apoptosis.[1]

-

Nucleophilic (Michael) Addition : The electrophilic positions on the quinone ring are susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins or glutathione.[1] This covalent modification can lead to the inactivation of key enzymes and interfere with critical protein functions and interactions.[1]

These fundamental mechanisms translate into a wide array of observed cellular effects, including the disruption of the Golgi apparatus, induction of apoptosis through mitochondrial pathways, and modulation of key signaling cascades.[2][3][13][14]

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its anticancer effects by intervening in several critical cellular signaling pathways.

-

Mitochondrial-Mediated Apoptosis : Studies in human colorectal carcinoma cells (HCT-116) demonstrate that this compound induces apoptosis by decreasing the mitochondrial membrane potential.[13] This leads to the activation of initiator caspase-9 and executioner caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[13]

-

GADD153 (CHOP) Upregulation : In prostate cancer cells, this compound's antiproliferative effect is linked to the upregulation and nuclear translocation of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also known as CHOP.[2][14] This transcription factor is a key component of the endoplasmic reticulum stress response that can lead to cell cycle arrest and apoptosis.

-

Wnt/β-catenin Pathway Inhibition : In multiple myeloma cells, this compound has been shown to inhibit β-catenin response transcription by down-regulating the levels of intracellular β-catenin.[3] This degradation of β-catenin suppresses the expression of target genes like cyclin D1 and c-myc, thereby inhibiting cell proliferation.[3]

-

Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition : this compound can inhibit PDK1, an enzyme that is highly expressed in many cancers and plays a crucial role in the Warburg effect (aerobic glycolysis).[5][15] By inhibiting PDK1, this compound reduces the phosphorylation of its substrate PDHA1, which is proposed to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to increased ROS and apoptosis.[5]

Quantitative Biological Data

The cytotoxicity of this compound has been evaluated against a range of human cancer cell lines. The data consistently demonstrates potent antiproliferative activity.

| Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

| PC-3 | Prostate Cancer | GI₅₀ | 2.6 | [2] |

| LNCaP | Prostate Cancer | GI₅₀ | 4.6 | [2] |

| DU-145 | Prostate Cancer | GI₅₀ | 5.8 | [2] |

| A549 | Non-small Cell Lung Cancer | GI₅₀ | ~5 | [14] |

| Hep3B | Hepatocellular Carcinoma | GI₅₀ | ~5 | [14] |

| HCT-116 | Colorectal Carcinoma | IC₅₀ | ~10-20 (Time dependent) | [13] |

| RPMI-8226 | Multiple Myeloma | IC₅₀ | ~5-10 | [3] |

GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibition.

Experimental Protocols

Isolation of this compound from Marine Sponge

This protocol is a generalized procedure based on descriptions of marine natural product isolation.[3]

-

Extraction : Freeze-dried and ground sponge material (e.g., Smenospongia aurea) is exhaustively extracted with an organic solvent such as ethanol or methanol at room temperature.

-

Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation : The fraction containing this compound (typically the less polar ethyl acetate or hexane fractions) is subjected to further purification. This involves multiple steps of chromatography.

-

Silica Gel VLC/Column Chromatography : The active fraction is first separated using vacuum liquid chromatography (VLC) or a gravity column over silica gel, eluting with a gradient of solvents (e.g., hexane/acetone).[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

HPLC Purification : Fractions enriched with this compound are pooled and purified to homogeneity using High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with an isocratic mobile phase like methanol/water.[3]

-

-

Structure Elucidation : The pure compound's structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison to literature data.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[13]

-

Cell Seeding : Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). The cells are then incubated for a specified time period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[13]

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses this compound's effect on mitochondrial integrity, a key event in apoptosis.[13]

-

Cell Culture and Treatment : HCT-116 cells are grown on coverslips or in multi-well plates and treated with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

-

Staining : The cells are washed with phosphate-buffered saline (PBS) and then incubated with a cationic, lipophilic fluorescent dye such as JC-1 or Rhodamine 123 in the dark.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.

-

In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

-

Imaging/Quantification : The cells are washed again to remove excess dye. The change in fluorescence is observed using a fluorescence microscope or quantified using a flow cytometer.

-

Analysis : A shift from red to green fluorescence (in the case of JC-1) in the treated cells compared to the control cells indicates a loss of mitochondrial membrane potential, signifying mitochondrial-mediated apoptosis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Ethylsmenoquinone, Marine Sponge Metabolites, Suppress the Proliferation of Multiple Myeloma Cells by Down-Regulating the Level of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pro-Apoptotic Activity of the Marine Sponge Dactylospongia elegans Metabolites Pelorol and 5-epi-Ilimaquinone on Human 501Mel Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Total Synthesis of (-)-Ilimaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of (-)-Ilimaquinone via a Radical Decarboxylation and Quinone Addition Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Ilimaquinone: A Technical Guide to a Marine Sponge-Derived Bioactive Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ilimaquinone, a sesquiterpenoid quinone first isolated from the marine sponge Hippospongia metachromia, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its promising anticancer properties. Detailed experimental protocols for its extraction and purification, along with key bioassays to evaluate its efficacy, are presented. Furthermore, this guide delves into the molecular mechanisms of action of this compound, particularly its ability to induce apoptosis through the activation of the p53 tumor suppressor pathway and its sensitization of cancer cells to TRAIL-induced cell death. Quantitative data on its cytotoxic effects against various cancer cell lines are summarized, and its impact on cellular signaling pathways is visualized through detailed diagrams. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this marine natural product.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with a wide range of biological activities.[1] Among these, this compound, a sesquiterpenoid quinone, has emerged as a particularly promising compound. First isolated in 1979 from the Hawaiian sponge Hippospongia metachromia, it has since been identified in other sponge species, including Dactylospongia elegans and Halichondria species.[1]

This compound's chemical structure features a unique 4,9-friedodrimane skeleton linked to a 2,5-dioxygenated benzoquinone moiety.[1] This structure is responsible for its characteristic red color and, more importantly, its diverse bioactivities, which include anti-HIV, antimicrobial, anti-inflammatory, and potent anticancer effects. The quinone ring is a key functional feature, participating in redox cycling and nucleophilic addition reactions, which are believed to be central to its mechanism of action.[1] This guide provides a detailed exploration of the scientific knowledge surrounding this compound, from its discovery to its potential as a therapeutic agent.

Isolation and Purification of this compound

The following protocol outlines a comprehensive procedure for the isolation and purification of this compound from the marine sponge Hippospongia metachromia. This protocol is a synthesized methodology based on established natural product chemistry techniques.

Sponge Collection and Preparation

-

Collection: Specimens of Hippospongia metachromia are collected by scuba diving.

-

Storage: Immediately after collection, the sponge material is frozen to prevent degradation of the secondary metabolites.

-

Preparation: The frozen sponge is cut into small pieces and then lyophilized (freeze-dried) to remove water. The dried sponge material is then ground into a fine powder to increase the surface area for extraction.

Extraction

-

Solvent Extraction: The powdered sponge material is extracted exhaustively with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature. This process is typically repeated three times to ensure complete extraction of the metabolites.

-

Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Initial Fractionation (Column Chromatography):

-

The crude extract is subjected to column chromatography on silica gel.

-

A solvent gradient is used for elution, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity by adding ethyl acetate (EtOAc). .

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Fine Purification (High-Performance Liquid Chromatography - HPLC):

-

Fractions enriched with this compound are pooled, concentrated, and further purified by reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).

-

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound (IQ) and 5-epi-Ilimaquinone (EPI) against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound | HCT-116 | Colorectal Carcinoma | Not specified | [2] |

| This compound | RKO | Colon Cancer | Not specified | [2][3] |

| 5-epi-Ilimaquinone | 501Mel | Melanoma | 1.72 (72h) | Not specified |

Note: This table is a compilation of data from various sources and experimental conditions may vary.

Experimental Protocols for Bioactivity Assessment

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This protocol is for assessing the activation of p53.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution of a cell population.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Staining: Wash the fixed cells with phosphate-buffered saline (PBS) and then stain with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Molecular Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and disrupting cellular processes.

Activation of the p53 Signaling Pathway

This compound has been shown to activate the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis.[3][4] This activation is achieved through the phosphorylation of p53 at the Serine 15 residue, which leads to its stabilization and accumulation in the nucleus.[2][3][5] Activated p53 then transcriptionally upregulates its target genes, such as p21, which induces cell cycle arrest, and pro-apoptotic proteins like Bax, leading to the initiation of the intrinsic apoptotic cascade.[2]

Sensitization to TRAIL-Induced Apoptosis

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent because it selectively induces apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. This compound has been shown to sensitize resistant cancer cells to TRAIL-induced apoptosis.[6] This sensitization occurs through the generation of reactive oxygen species (ROS), which in turn activates the ERK and p38 MAPK signaling pathways.[6] This cascade leads to the upregulation of the transcription factor CHOP, which then increases the expression of the TRAIL death receptors DR4 and DR5 on the cell surface, ultimately enhancing the apoptotic signal.[6]

Conclusion

This compound, a marine sponge-derived sesquiterpenoid quinone, stands out as a compelling candidate for further investigation in the field of oncology. Its potent cytotoxic effects against a range of cancer cell lines, coupled with its multifaceted mechanisms of action, underscore its therapeutic potential. This technical guide has provided a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, offering detailed protocols and insights into its molecular interactions. The ability of this compound to activate the p53 tumor suppressor pathway and to sensitize cancer cells to TRAIL-induced apoptosis highlights its potential to overcome drug resistance and enhance the efficacy of existing cancer therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound and its analogues in the treatment of cancer. The continued exploration of marine natural products like this compound holds great promise for the discovery of novel and effective anticancer agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Activation of p53 with this compound and Ethylsmenoquinone, Marine Sponge Metabolites, Induces Apoptosis and Autophagy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of p53 with this compound and ethylsmenoquinone, marine sponge metabolites, induces apoptosis and autophagy in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ilimaquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological activities of ilimaquinone, a marine-derived sesquiterpenoid quinone with significant potential in drug discovery.

Chemical Structure and Properties

This compound is a natural product first isolated from the marine sponge Hippospongia metachromia. Its structure features a unique 4,9-friedodrimane skeleton fused to a benzoquinone ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione[1] |

| Molecular Formula | C₂₂H₃₀O₄[1] |

| Molar Mass | 358.47 g/mol [1] |

| CAS Number | 71678-03-0[1] |

| Appearance | Red solid |

| Solubility | Soluble in DMSO |

Stereochemistry

The stereochemistry of this compound was initially misassigned and later revised. The correct absolute configuration of the four stereocenters in the decalin ring system is crucial for its biological activity.

Table 2: Absolute Stereochemistry of this compound

| Stereocenter | Configuration |

| C1 | R |

| C2 | S |

| C4a | S |

| C8a | S |

This compound naturally co-occurs with its epimer, epi-ilimaquinone. The stereochemical difference lies in the configuration at one of the stereocenters within the decalin ring, which influences its pharmacokinetic properties.

Quantitative Biological Data

This compound exhibits a range of biological activities, including anticancer, anti-HIV, and anti-inflammatory effects. Its cytotoxic and pharmacokinetic properties have been quantitatively assessed.

Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (μM) |

| PC-3 | Prostate Cancer | 2.6 |

| DU145 | Prostate Cancer | 5.8 |

| LNCaP | Prostate Cancer | 4.6 |

| MG63 | Osteosarcoma | 4.9 |

| A549 | Non-small cell lung cancer | 4.1 |

| Hep3B | Hepatocellular carcinoma | 12.0 |

| HCT-116 | Colorectal Carcinoma | 17.89[2] |

Table 4: Pharmacokinetic Parameters of this compound and Epi-ilimaquinone in Rats

| Parameter | This compound | Epi-ilimaquinone |

| Administration | Intravenous | Oral |

| Dose | 10 mg/kg | 20 mg/kg |

| Cₘₐₓ (μg/mL) | - | 0.94 ± 0.19 |

| AUC (μg·h/mL) | 3.39 ± 0.61 | - |

| Clearance (L/h/kg) | - | - |

| Elimination Half-life (h) | 1.2 | 1.2 |

| Absolute Bioavailability (%) | - | 38 |

Experimental Protocols

The following are summaries of key experimental protocols related to this compound. For complete and detailed procedures, please refer to the cited literature.

Stereoselective Total Synthesis of (-)-Ilimaquinone

The total synthesis of (-)-ilimaquinone has been achieved through various routes. One notable method involves a radical decarboxylation and quinone addition strategy.[3][4]

Summary of the Synthetic Protocol by Ling et al. (2002):

The synthesis commences with the preparation of a thiohydroxamic acid derivative from a suitable carboxylic acid precursor derived from a chiral starting material to establish the desired stereochemistry of the decalin core. This derivative then undergoes a photochemical radical decarboxylation in the presence of benzoquinone. The resulting radical intermediate adds to the benzoquinone to form the core structure of this compound. Subsequent steps involve the regioselective introduction of the methoxy and hydroxyl groups onto the quinone ring, leveraging the electronic effects of the thiopyridyl group, followed by final functional group manipulations to yield (-)-ilimaquinone. The synthetic route is designed to be efficient and scalable, avoiding the use of protecting groups in the later stages.[3]

Disclaimer: This is a simplified summary. The original publication by Ling et al. should be consulted for detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods.

Determination of Absolute Stereochemistry

The absolute stereochemistry of this compound was revised based on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in conjunction with chemical degradation studies.

Summary of Spectroscopic Analysis:

The initial structural elucidation of this compound led to an incorrect assignment of its stereochemistry. Later studies involved detailed 1D and 2D NMR experiments (such as COSY, HMQC, and NOESY) on the natural product and its derivatives. These experiments allowed for the unambiguous assignment of the relative stereochemistry of the four chiral centers in the decalin ring system. The absolute stereochemistry was then established by comparing the experimental CD spectrum of a degradation product with that of a known compound, or through the application of Mosher's method on a suitable derivative. The revised stereochemistry was further confirmed by the total synthesis of the natural product with the correct absolute configuration.

Disclaimer: This is a general summary of the approach. The specific details of the spectroscopic data and their interpretation can be found in the original research articles on the stereochemical revision of this compound.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.

References

- 1. BioKB - Relationship - this compound - activates - PARP1 [biokb.lcsb.uni.lu]

- 2. Synthesis of (-)-ilimaquinone via a radical decarboxylation and quinone addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Ilimaquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilimaquinone, a sesquiterpenoid quinone originally isolated from marine sponges, has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in pharmacology, toxicology, and drug discovery.

Introduction

This compound is a marine-derived natural product that has demonstrated a broad spectrum of biological activities.[1] Its unique chemical structure, featuring a quinone moiety, is believed to be central to its diverse pharmacological effects.[2] This document synthesizes the current understanding of this compound's mechanisms of action, providing a foundation for further investigation and potential therapeutic development.

Anticancer Activity

This compound exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][3] Its anticancer activity is mediated through multiple mechanisms, including the induction of cell cycle arrest and apoptosis via several distinct signaling pathways.

Cytotoxicity and Anti-proliferative Effects

This compound has been shown to inhibit the growth of various cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for several cell lines are summarized in the table below.

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference(s) |

| Human Cancer Cell Lines | ||||

| PC-3 | Prostate Cancer | SRB | GI50: 2.6 | [4] |

| LNCaP | Prostate Cancer | SRB | GI50: 4.6 | [4] |

| A549 | Non-small Cell Lung Cancer | MTT | GI50: 10.5 | [5] |

| Hep3B | Hepatocellular Carcinoma | SRB | Not specified | [3] |

| HCT-116 | Colorectal Carcinoma | MTT | IC50: 17.89 | [6] |

| DLD-1 | Colorectal Carcinoma | MTT | GI50: 50.16 | [5] |

| RKO | Colorectal Carcinoma | MTT | GI50: 37.3 | [5] |

| Murine Cancer Cell Lines | ||||

| LLC | Lewis Lung Carcinoma | MTT | GI50: 8.612 | [5] |

Mechanisms of Anticancer Action

This compound induces apoptosis in cancer cells through the upregulation and nuclear translocation of the growth arrest and DNA damage-inducible gene 153 (GADD153), also known as C/EBP homologous protein (CHOP).[2][4] This pathway is a key component of the endoplasmic reticulum (ER) stress response. This compound's pro-apoptotic effect is significantly reduced in cells where GADD153 expression is suppressed.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Mechanism of Action of Ilimaquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilimaquinone (IQ), a sesquiterpene quinone originally isolated from the marine sponge Hippospongia metachromia, has emerged as a compound of significant interest in cancer research.[1] Its multifaceted mechanism of action at the cellular level, targeting fundamental processes such as Golgi apparatus integrity, cell cycle progression, and key signaling pathways, underscores its potential as a novel anti-cancer agent. This technical guide provides an in-depth overview of the cellular and molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Data Presentation: In Vitro Efficacy of this compound

This compound has demonstrated potent cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values.

| Cell Line | Cancer Type | Value (µM) | Assay Type | Reference |

| A549 | Non-small cell lung cancer | 1.8 | GI50 | [2] |

| DLD-1 | Colorectal cancer | 3.6 | GI50 | [2] |

| RKO | Colorectal cancer | 4.2 | GI50 | [2] |

| LLC | Lewis Lung Carcinoma | 6.8 | GI50 | [2] |

| PC-3 | Prostate Cancer | 10.1 | IC50 | [3] |

| HCT-116 | Colorectal Carcinoma | 17.89 | IC50 | [4] |

| MCF-7 | Breast Cancer | 10.6 | IC50 | [3] |

| MDA-MB-231 | Breast Cancer | 13.5 | IC50 | [3] |

| SCC4 | Oral Squamous Cell Carcinoma | 7.5 | IC50 | [3] |

| SCC2095 | Oral Squamous Cell Carcinoma | 8.5 | IC50 | [3] |

Core Cellular Mechanisms of Action

This compound's anti-cancer activity is not attributed to a single target but rather to its ability to disrupt multiple, interconnected cellular processes. The primary mechanisms identified to date include the induction of Golgi apparatus vesiculation, activation of apoptotic pathways, cell cycle arrest, and modulation of critical signaling networks.

Golgi Apparatus Vesiculation

A hallmark of this compound's cellular activity is its ability to induce the complete and reversible vesiculation of the Golgi apparatus.[5] This disruption of the Golgi complex inhibits protein transport along the secretory pathway, although transport from the endoplasmic reticulum (ER) to the vesiculated Golgi membranes remains unaffected.[5] The process is microtubule-independent and distinct from the effects of other Golgi-disrupting agents like Brefeldin A, as it does not cause retrograde transport of Golgi enzymes into the ER.[5] While this was one of the first observed effects of this compound, some studies suggest that the inhibition of cancer cell growth may not be solely through Golgi fragmentation.[6]

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is often preceded by cell cycle arrest, primarily at the G1 or G2/M phase, preventing cancer cells from proliferating.[3][6]

Apoptosis Induction: The apoptotic response to this compound is multifaceted and involves:

-

Mitochondrial-mediated pathway: this compound can trigger the intrinsic apoptotic pathway, characterized by a decrease in the mitochondrial membrane potential, and the activation of caspase-9 and caspase-3.[4]

-

Death Receptor Upregulation: It can sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[7]

-

p53 Activation: this compound stabilizes and activates the p53 tumor suppressor protein, a key regulator of apoptosis.[8]

Cell Cycle Arrest: this compound has been shown to induce a G1 phase arrest in the cell cycle.[6] This arrest is associated with the upregulation of cell cycle inhibitors like p21WAF1/CIP1.[8]

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are orchestrated through its influence on several critical signaling pathways.

This compound activates the p53 pathway by promoting the phosphorylation of p53 at Serine 15. This phosphorylation prevents its degradation, leading to p53 accumulation.[8] Activated p53 then upregulates the expression of its target genes, such as p21, which mediates cell cycle arrest, and Bax, which promotes apoptosis.[8]

This compound treatment can lead to the generation of reactive oxygen species (ROS).[7] This increase in ROS activates the extracellular-signal regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[7] These kinases, in turn, lead to the upregulation of the transcription factor C/EBP homologous protein (CHOP), also known as GADD153.[6][7] CHOP then promotes the expression of death receptors DR4 and DR5, sensitizing the cells to apoptosis.[7]

Recent studies have identified this compound as a novel inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[9] PDK1 is a key enzyme in the Warburg effect, a metabolic characteristic of many cancer cells, where it promotes aerobic glycolysis. By inhibiting PDK1, this compound reduces the phosphorylation of the pyruvate dehydrogenase (PDH) E1α subunit, thereby reactivating the PDH complex.[9] This leads to a metabolic shift from glycolysis towards oxidative phosphorylation, increased mitochondrial ROS production, and subsequent apoptosis.[9] Computational modeling suggests that this compound interferes with the ATP-binding pocket of PDK1.[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Harvest: Harvest approximately 1 x 10^6 cells after treatment with this compound.[10]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes.[10]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

-

RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL).[11]

-

PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.[11]

-

Incubation: Incubate the cells in the dark at room temperature for 5-10 minutes.[10]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. DNA content is measured by the fluorescence intensity of the PI.[10]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: After treatment, collect both the adherent and floating cells. Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: After this compound treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p53, anti-caspase-3, anti-CHOP) overnight at 4°C.

-

Washing: Wash the membrane several times with washing buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Experimental Workflow

A typical workflow for investigating the cellular mechanism of action of this compound is depicted below.

Conclusion

This compound is a promising anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to disrupt the Golgi apparatus, induce apoptosis and cell cycle arrest, and modulate key signaling pathways like p53, MAPK, and PDK1, highlights its potential for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anti-neoplastic properties of this marine-derived compound. Further research into the precise molecular interactions and the in vivo efficacy of this compound is warranted to translate these promising cellular effects into clinical applications.

References

- 1. bds.berkeley.edu [bds.berkeley.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits gap-junctional communication prior to Golgi fragmentation and block in protein transport [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Complete vesiculation of Golgi membranes and inhibition of protein transport by a novel sea sponge metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of p53 with this compound and Ethylsmenoquinone, Marine Sponge Metabolites, Induces Apoptosis and Autophagy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. cancer.wisc.edu [cancer.wisc.edu]

The Antiproliferative Effects of Ilimaquinone on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilimaquinone (IQ), a sesquiterpene quinone originally isolated from marine sponges, has demonstrated significant antiproliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its impact on cell cycle progression, induction of apoptosis, and modulation of key signaling pathways. Detailed experimental protocols for assays used to characterize these effects are provided, along with a quantitative summary of its cytotoxic efficacy. Visual representations of the signaling cascades and experimental workflows are included to facilitate a comprehensive understanding of this compound's potential as a novel anti-cancer agent.

Introduction

Marine organisms are a rich source of novel bioactive compounds with therapeutic potential.[1] this compound, a metabolite derived from sea sponges, has emerged as a promising candidate for cancer therapy due to its potent cytotoxic effects against various cancer cell types.[1][2] Initially recognized for its ability to induce vesiculation of the Golgi apparatus, subsequent research has revealed that its primary anticancer activity stems from the induction of cell cycle arrest and apoptosis through multiple signaling pathways.[1][3] This document serves as a technical resource for researchers engaged in the study and development of this compound and related compounds as cancer therapeutics.

Antiproliferative Activity of this compound

This compound exhibits a dose-dependent inhibitory effect on the proliferation of a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HCT-116 | Colorectal Carcinoma | 17.89 | MTT Assay | [4] |

| MCF-7 | Breast Cancer | 10.6 | MTT Assay | [5] |

| MDA-MB-231 | Breast Cancer | 13.5 | MTT Assay | [5] |

| PC-3 | Prostate Cancer | 10.1 | Not Specified | [6] |

| A549 | Non-small cell lung cancer | 2.6 - 19.8 | SRB Assay | [2][7] |

| LNCaP | Prostate Cancer | 2.6 - 19.8 | SRB Assay | [2][7] |

| Hep3B | Hepatocellular Carcinoma | 2.6 - 19.8 | SRB Assay | [2][7] |

Mechanisms of Action

This compound exerts its antiproliferative effects through a multi-pronged approach that includes inducing cell cycle arrest and promoting apoptosis via several distinct signaling pathways.

Cell Cycle Arrest

This compound has been shown to induce a G1 phase arrest in the cell cycle of cancer cells.[1][2] This is characterized by an accumulation of cells in the G1 phase and a corresponding decrease in the proportion of cells in the S and G2/M phases.[1] This arrest prevents the cancer cells from replicating their DNA and proceeding to mitosis, thereby inhibiting proliferation.

Induction of Apoptosis

A primary mechanism of this compound-induced cell death is the activation of apoptosis, or programmed cell death. This is achieved through the modulation of several key signaling pathways.

This compound triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria.[4][5] This pathway is initiated by a decrease in the mitochondrial membrane potential (ΔΨm).[4] Key events in this pathway include the downregulation of the anti-apoptotic protein Bcl-2 and the increased expression and activation of caspase-9 and caspase-3.[4][5] Activated caspase-3 then cleaves essential cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]

Figure 1: this compound-induced mitochondrial-mediated apoptosis pathway.

This compound has been observed to induce the upregulation and nuclear translocation of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also known as CHOP.[1] GADD153 is a transcription factor that plays a crucial role in mediating apoptosis in response to cellular stress. The antiproliferative effect of this compound is significantly reduced in cells where GADD153 expression is suppressed, indicating the importance of this pathway.[1]

This compound acts as a novel inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[7][8] PDK1 is often overexpressed in cancer cells and contributes to the Warburg effect by shunting glucose metabolism away from oxidative phosphorylation towards aerobic glycolysis.[8][9] By inhibiting PDK1, this compound reduces the phosphorylation of its substrate, the E1α subunit of the pyruvate dehydrogenase complex (PDHA1).[8] This leads to increased oxygen consumption and the generation of mitochondrial reactive oxygen species (ROS), which in turn depolarizes the mitochondrial membrane and induces apoptotic cell death.[8][10]

Figure 2: this compound's inhibition of the PDK1 pathway leading to apoptosis.

Effect on the Golgi Apparatus

While this compound is known to cause the vesiculation of the Golgi apparatus, studies have indicated that this is not the primary mechanism responsible for its antiproliferative effects.[1][3] The breakdown of the Golgi membranes into small vesicular structures does, however, block protein transport along the secretory pathway.[3] This effect is reversible upon removal of the compound.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiproliferative effects of this compound.

Cell Viability and Cytotoxicity Assays

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

-

Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Air dry the plates completely.

-

Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[11][12][13]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Treatment: Expose cells to a range of this compound concentrations for a specified time.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[2][4][5][14]

Figure 3: General workflow for cell viability assays like MTT and SRB.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Add PI staining solution to the cells.

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[1][6][7][15][16]

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Harvest and wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

-

Analysis: Add more 1X Annexin V binding buffer and analyze the cells by flow cytometry immediately.[9][17][18][19][20]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a solution like 0.25% Triton X-100 in PBS.

-

Equilibration: Incubate the samples in TdT Equilibration Buffer.

-

Labeling: Incubate the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP at 37°C.

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Analysis: The labeled DNA fragmentation can be visualized by fluorescence microscopy or quantified by flow cytometry.[21][22][23][24][25]

JC-1 is a cationic dye that indicates mitochondrial health.

-

Cell Preparation: Culture cells to the desired confluency.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Analysis: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer.[26][27][28][29][30]

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford or BCA assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, caspase-3, GADD153) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[31][32][33][34][35]

Conclusion

This compound demonstrates potent antiproliferative effects against a range of cancer cell lines, primarily through the induction of G1 cell cycle arrest and apoptosis. Its multifaceted mechanism of action, involving the mitochondrial-mediated pathway, GADD153 upregulation, and inhibition of the key metabolic regulator PDK1, makes it an attractive candidate for further preclinical and clinical investigation. The detailed protocols provided in this guide offer a robust framework for researchers to further elucidate the anticancer properties of this compound and to explore its therapeutic potential in oncology. As research progresses, a deeper understanding of its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies will be crucial in translating its promising in vitro activity into clinical applications.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ZA [thermofisher.com]

- 3. Complete vesiculation of Golgi membranes and inhibition of protein transport by a novel sea sponge metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SRB assay for measuring target cell killing [protocols.io]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. protocols.io [protocols.io]

- 17. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. kumc.edu [kumc.edu]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. biotna.net [biotna.net]

- 23. promega.com [promega.com]

- 24. media.cellsignal.com [media.cellsignal.com]

- 25. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 101.200.202.226 [101.200.202.226]

- 29. abcam.com [abcam.com]

- 30. chem-agilent.com [chem-agilent.com]

- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 32. Western blot protocol | Abcam [abcam.com]

- 33. Western Blot Protocol | Proteintech Group [ptglab.com]

- 34. cusabio.com [cusabio.com]

- 35. Western Blot Protocols and Recipes | Thermo Fisher Scientific - UZ [thermofisher.com]

Ilimaquinone: A Marine-Derived Sesquiterpenoid with Potent Antiviral and Anti-inflammatory Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ilimaquinone (IQ) is a sesquiterpenoid quinone first isolated in 1979 from the marine sponge Hippospongia metachromia.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Structurally, this compound features a 4,9-friedodrimane skeleton linked to a 2,5-dioxygenated benzoquinone ring.[1] The reactivity of this benzoquinone moiety, particularly its ability to participate in redox cycling, is believed to be central to its biological effects.[1] This technical guide provides a comprehensive overview of the antiviral and anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Antiviral Properties of this compound

This compound has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).[4][6] Its primary mechanism of action is the selective inhibition of the RNase H activity of HIV-1 reverse transcriptase (RT).[6]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

HIV-1 RT is a multifunctional enzyme essential for the viral replication cycle, possessing both RNA-dependent DNA polymerase and RNase H activities. This compound selectively targets the RNase H function, which is responsible for degrading the RNA strand of RNA-DNA hybrids during reverse transcription.[6]

Studies have shown that this compound inhibits the RNase H activity of HIV-1 RT at concentrations between 5 to 10 µg/ml.[6] In contrast, the RNA-dependent and DNA-dependent DNA polymerase functions of the enzyme are significantly less susceptible to inhibition by this compound.[6] The specificity of this inhibition is highlighted by the finding that synthetic derivatives of this compound with modifications to the 6'-hydroxyl group of the quinone ring were ineffective at blocking the RNase H function, suggesting this specific chemical feature is crucial for its inhibitory activity.[6]

Quantitative Data: Antiviral Activity

The following table summarizes the reported antiviral activity of this compound.

| Virus | Target Enzyme/Process | Activity Metric | Value/Concentration | Reference |

| HIV-1 | Reverse Transcriptase (RNase H activity) | Inhibitory Concentration | 5 - 10 µg/ml | [6] |

Experimental Protocol: HIV-1 Reverse Transcriptase RNase H Assay

The selective inhibition of the RNase H activity of HIV-1 reverse transcriptase by this compound was determined using a specific enzymatic assay. While the original source provides a high-level overview, a typical protocol for such an assay is detailed below.

Objective: To measure the inhibition of HIV-1 RT RNase H activity by this compound.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

RNase H substrate: A radiolabeled RNA-DNA hybrid (e.g., [³H]poly(A)•poly(dT))

-

Assay Buffer: Containing Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent.

-

Trichloroacetic acid (TCA) solution

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes, each containing the assay buffer, a specific concentration of this compound (or solvent control), and the RNase H substrate.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant HIV-1 RT to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for enzymatic degradation of the RNA strand.

-

Reaction Termination: Stop the reaction by adding cold TCA solution. This precipitates the undigested nucleic acid substrate.

-

Separation: Incubate the tubes on ice to ensure complete precipitation. The digested, acid-soluble ribonucleotides will remain in the supernatant.

-

Filtration: Collect the precipitated, undigested substrate by vacuum filtration through glass fiber filters. Wash the filters with TCA and ethanol to remove any remaining soluble material.

-

Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of radioactivity remaining on the filter is inversely proportional to the RNase H activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the RNase H activity.

Anti-inflammatory Properties of this compound

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[2][4][7] Research has pointed towards its ability to suppress the production of nitric oxide (NO) and to modulate the activity of the transcription factor NF-κB.[2][4]

Mechanism of Action: Modulation of Inflammatory Pathways

This compound's anti-inflammatory activity is linked to its interference with pro-inflammatory signaling cascades. It has been shown to inhibit the DNA binding of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[4] While the precise mechanism of NF-κB inhibition is not fully elucidated, it represents a critical aspect of this compound's ability to quell inflammatory responses. Additionally, some studies suggest that sesquiterpenoid quinones can inhibit phospholipase A2 (sPLA2), an enzyme that releases arachidonic acid, a precursor to pro-inflammatory eicosanoids.[8]

Quantitative Data: Cytotoxicity and Anti-proliferative Activity

While specific quantitative data for anti-inflammatory endpoints like cytokine inhibition are not detailed in the provided search results, extensive data exists on this compound's cytotoxic and anti-proliferative effects against various cancer cell lines. This information is crucial for understanding its therapeutic window.

| Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

| A549 | Non-small cell lung cancer | GI50 | Value not specified, but lowest among tested lines | [9] |

| HCT-116 | Colorectal carcinoma | IC50 | 17.89 | [3] |

| PC-3 | Prostate cancer | GI50 | 2.6 | [7] |

| DU-145 | Prostate cancer | GI50 | 5.8 | [7] |

| LNCaP | Prostate cancer | GI50 | 4.6 | [7] |

Experimental Protocol: Cell Viability and Cytotoxicity Assays

The cytotoxic and anti-proliferative effects of this compound are commonly evaluated using colorimetric assays such as the MTT and Sulforhodamine B (SRB) assays.

Objective: To assess cell viability by measuring mitochondrial metabolic activity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3][9]

Procedure:

-

Cell Seeding: Seed cells (e.g., A549 or HCT-116) in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.[3][9]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 hours).[9]

-

MTT Addition: Add MTT solution (e.g., 2 mg/mL) to each well and incubate for an additional period (e.g., 4 hours) to allow for formazan crystal formation.[9]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 540 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 or GI50 value, representing the concentration of this compound that causes 50% inhibition of cell growth.

Objective: To assess cell viability by quantifying total cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.[4][7]

Procedure:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for seeding and treating cells with this compound.

-

Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Remove the TCA and wash the plates several times with water to remove unbound TCA.

-

Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.

-

Wash and Dry: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of approximately 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion and Future Directions

This compound, a natural product from marine sponges, demonstrates significant potential as a therapeutic lead due to its dual antiviral and anti-inflammatory activities. Its selective inhibition of the HIV-1 RT RNase H domain presents a distinct mechanism compared to many existing antiretroviral drugs.[6] Furthermore, its ability to modulate the NF-κB signaling pathway underscores its potential for treating a range of inflammatory conditions.[4] The extensive data on its potent anti-proliferative effects against various cancer cell lines also opens avenues for oncological research.[3][4][7][9]

Future research should focus on elucidating the precise molecular interactions between this compound and its biological targets, such as the NF-κB complex and sPLA2 enzymes. Structure-activity relationship (SAR) studies on synthetic derivatives could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic profiles. While preclinical data is promising, further in vivo studies are necessary to validate the efficacy and safety of this compound in animal models of viral and inflammatory diseases, paving the way for potential clinical investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]